Comprehensive Guide: 4-Methoxythiophene-2-Boronic Acid Pinacol Ester
Comprehensive Guide: 4-Methoxythiophene-2-Boronic Acid Pinacol Ester
This is an in-depth technical guide on the synthesis, properties, and applications of 4-methoxythiophene-2-boronic acid pinacol ester .
Executive Summary
4-Methoxythiophene-2-boronic acid pinacol ester (often abbreviated as 4-OMe-2-Th-Bpin ) is a specialized organoboron building block critical for modern medicinal chemistry and materials science. As an electron-rich heteroaryl boronate, it serves as a robust partner in Suzuki-Miyaura cross-coupling reactions, enabling the introduction of the 4-methoxythiophene moiety—a valuable bioisostere for substituted phenyl rings or electron-donating components in organic semiconductors.
This guide details the structural nuances, regioselective synthesis strategies (Ir-catalyzed C–H borylation vs. Lithiation-Blocking), and practical handling protocols required to maximize yield and stability.
Structural Analysis & Properties
Chemical Identity
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IUPAC Name: 4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
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Molecular Formula: C₁₁H₁₇BO₃S
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Molecular Weight: ~240.13 g/mol
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Core Scaffold: Thiophene ring substituted with a methoxy group (-OMe) at position 4 and a pinacol boronate (-Bpin) at position 2.
Electronic & Steric Profile
The thiophene ring is inherently electron-rich. The addition of a methoxy group at the C4 position further increases electron density via resonance (+M effect), making the C2 position highly nucleophilic but also susceptible to protodeboronation (loss of the boron group) under acidic or forcing conditions.
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Regiochemistry Note: This molecule is the functional equivalent of 3-methoxythiophene functionalized at the C5 position. (Renumbering: S=1, Bpin=2
OMe=4). -
Stability: The pinacol ester provides steric bulk and hydrolytic stability compared to the free boronic acid, facilitating purification and storage.
Synthesis Protocols
The synthesis of 4-methoxythiophene-2-boronic acid pinacol ester presents a classic regioselectivity challenge. The precursor, 3-methoxythiophene , has two active
Method A: Iridium-Catalyzed C–H Borylation (Recommended)
This method leverages steric control to selectively borylate the less hindered C5 position (which becomes C2 in the final product).
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Mechanism: The active catalyst, typically an Ir(III)-trisboryl species generated from
and , reacts preferentially at the least sterically hindered C–H bond. -
Selectivity: The C2 position is flanked by the sulfur atom and the methoxy group, creating significant steric crowding. The C5 position is flanked only by sulfur and a hydrogen atom, making it the kinetic product.
Protocol:
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Reagents: 3-methoxythiophene (1.0 equiv),
(0.55 equiv), (1.5 mol%), (3 mol%). -
Solvent: Hexane or MTBE (anhydrous).
-
Conditions: Heat at 60–80°C for 4–16 hours under inert atmosphere (
). -
Workup: Concentrate in vacuo. The product is often pure enough for use or can be purified via short-path silica chromatography (rapid elution to avoid decomposition).
Method B: Lithiation-Blocking Strategy (Traditional)
Direct lithiation of 3-methoxythiophene with
Protocol:
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Block C2: React 3-methoxythiophene with
-BuLi (-78°C) followed by TMSCl. 2-TMS-3-methoxythiophene . -
Functionalize C5: React the protected intermediate with
-BuLi (-78°C). Lithiation now occurs at C5 (the only remaining -position). -
Borylation: Quench with
(2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane). -
Deprotection: Treat with TBAF or base to remove the TMS group.
Target Molecule .
Comparison of Methods
| Feature | Method A: Ir-Catalyzed C-H Borylation | Method B: Lithiation-Blocking |
| Step Count | 1 (Direct) | 3-4 (Multi-step) |
| Atom Economy | High | Low (Requires TMS protection/deprotection) |
| Regioselectivity | Sterically controlled (>95:5 for C5) | Chemically controlled (DoM) |
| Scalability | Excellent (Process friendly) | Moderate (Cryogenic conditions required) |
| Cost | Higher (Iridium catalyst) | Lower (Lithium reagents) |
Visualization: Synthesis Logic
The following diagram illustrates the divergent pathways to access the target isomer.
Figure 1: Synthesis pathways for 4-methoxythiophene-2-boronic acid pinacol ester showing the critical role of regiocontrol.
Reactivity & Applications
Suzuki-Miyaura Cross-Coupling
This boronate is an excellent nucleophile for Pd-catalyzed cross-coupling.
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Catalyst Choice:
or are standard. For sterically demanding partners, use / XPhos. -
Base: Mild bases like
or are preferred to minimize protodeboronation. -
Solvent: Dioxane/Water (4:1) or Toluene/Water systems.
Protodeboronation (Critical Stability Warning)
Electron-rich heteroaryl boronic acids are prone to protodeboronation (replacement of Bpin with H).
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Mechanism: Acid-catalyzed ipso-substitution.
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Risk Factor: High. The 4-methoxy group donates electron density, stabilizing the protonated intermediate at C2.
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Mitigation:
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Store the pinacol ester (more stable than the free acid) at -20°C.
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Avoid acidic workups.
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Use anhydrous conditions if possible during coupling until the base is added.
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Experimental Protocol: Suzuki Coupling Example
Objective: Coupling 4-methoxythiophene-2-Bpin with 4-bromoanisole.
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Setup: In a glovebox or under Ar flow, charge a reaction vial with:
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4-methoxythiophene-2-Bpin (1.2 equiv)
-
4-bromoanisole (1.0 equiv)
- (5 mol%)
- (3.0 equiv)
-
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Solvent: Add degassed 1,4-Dioxane/Water (4:1, 0.2 M concentration).
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Reaction: Seal and heat to 80°C for 12 hours.
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Monitoring: Check via LC-MS. The disappearance of the bromide indicates completion.
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Workup: Dilute with EtOAc, wash with water/brine. Dry over
. -
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
References
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Hartwig, J. F. (2012). Borylation and Silylation of C–H Bonds: A Platform for Diverse C–H Bond Functionalizations. Chemical Reviews, 110(2), 890–931. Link
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
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Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. Link
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
